2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 |
InChI Key |
XLNHJFCJRSVXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)OC1 |
Origin of Product |
United States |
Preparation Methods
Alternative Chlorination Agents: Dichlorophenyl Phosphonate
A patent describes the use of dichlorophenyl phosphonate (Cl₂P(O)Ph) for chlorination, achieving comparable yields under harsher conditions (180°C for 4 hours) . While this method avoids POCl₃, it requires diisopropyl ethylamine as a base and inert atmosphere protection, complicating scalability .
Key Data:
-
Chlorinating Agent: Cl₂P(O)Ph (2.2 equivalents)
-
Base: Diisopropyl ethylamine (2.2 equivalents)
-
Temperature: 180°C
Advantages:
Cyclization Strategies with Chloroacetaldehyde
A novel route starting from 1,3-dihydroxy-5-aminophenylamine and chloroacetaldehyde has been patented . Cyclization in tetrahydrofuran (THF)/water (1:1) with sodium acetate and potassium iodide yields a dihydroxy intermediate, which is subsequently chlorinated .
Optimized Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | THF/H₂O, NaOAc, 24 h, RT | 85% |
| Chlorination | Cl₂P(O)Ph, 180°C, 4 h | 90% |
Critical Analysis:
Comparative Analysis of Methodologies
Table 1: Method Comparison
| Method | Yield | Temperature | Time | Scalability | Safety |
|---|---|---|---|---|---|
| POCl₃ Chlorination | 82% | 90°C | 18 h | High | Moderate |
| Cl₂P(O)Ph | 85–90% | 180°C | 4 h | Moderate | High |
| Cyclization | 85% | RT–180°C | 28 h | Low | High |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Conditions often involve the use of catalysts like CAN (cerium ammonium nitrate) in ionic liquids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of pyrano[3,2-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, research has demonstrated that modifications in the structure of these compounds can enhance their effectiveness against various bacterial strains. A specific study highlighted the synthesis of pyrano[3,2-d]pyrimidine derivatives that showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine has been investigated through structure-activity relationship (SAR) studies. These studies revealed that certain substitutions at the pyrimidine ring could significantly reduce inflammation markers in vitro. This positions the compound as a candidate for developing new anti-inflammatory drugs .
1.3 Anticancer Activity
There is growing interest in the anticancer properties of pyrano[3,2-d]pyrimidine derivatives. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative was tested against breast cancer cells and exhibited an IC50 value indicating effective cytotoxicity .
Agricultural Applications
2.1 Herbicidal Activity
Research has explored the herbicidal potential of this compound as a novel herbicide. Laboratory tests demonstrated that this compound can inhibit the growth of several weed species without adversely affecting crop plants at low concentrations . This selectivity is crucial for developing sustainable agricultural practices.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-component reactions that allow for efficient formation of the compound with high yields. Recent advancements have focused on green chemistry approaches to minimize environmental impact during synthesis .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives of this compound and evaluated their antimicrobial activities using standard disk diffusion methods. The results indicated that specific substitutions led to enhanced activity against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on elucidating the mechanisms behind the anti-inflammatory effects of this compound. Using enzyme assays and cytokine measurement techniques, researchers found that certain derivatives significantly inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anticancer activity.
Comparison with Similar Compounds
Thiopyrano vs. Pyrano Ring Systems
- 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (C₇H₆Cl₂N₂S) Structural Difference: Replacement of the pyran oxygen with sulfur (thiopyrano ring). Synthesis: Yield of 69% via POCl₃-mediated chlorination . Properties: Lower melting point (105–107°C) compared to sulfone derivatives. Sulfur’s reduced electronegativity may decrease hydrogen-bonding capacity, impacting solubility . Applications: Used to synthesize HIV non-nucleoside reverse transcriptase inhibitors (e.g., compound 10f, 66% yield, mp 254–255°C) .
- 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (C₇H₆Cl₂N₂O₂S) Structural Difference: Sulfone group (oxidized sulfur) and fused at [4,3-d] position. Properties: Higher polarity due to sulfone, likely improving aqueous solubility. Molecular mass: 253.097 g/mol .
Thieno vs. Pyrano Derivatives
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (C₆H₄Cl₂N₂S) Structural Difference: Thiophene ring replaces pyran, introducing aromaticity. Properties: CAS 74901-69-2; commercial purity ≥98%. Thiophene’s planarity may enhance π-π stacking in biological targets .
Substitution Pattern Variations
- 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (C₁₃H₁₀Cl₂N₂O) Structural Difference: Chlorophenyl substituent at position 2 and fused at [4,3-d].
- 4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine Structural Difference: Lacks the 2-chloro substituent. Availability: Discontinued commercial status suggests synthetic challenges or instability .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| Pyrano[3,2-d]pyrimidine (target) | C₇H₆Cl₂N₂O | Not reported | 217.04 |
| Thiopyrano[3,2-d]pyrimidine | C₇H₆Cl₂N₂S | 105–107 | 219.96 |
| Thiopyrano[4,3-d]pyrimidine sulfone | C₇H₆Cl₂N₂O₂S | Not reported | 253.10 |
| Thieno[3,2-d]pyrimidine | C₆H₄Cl₂N₂S | Not reported | 207.09 |
Biological Activity
2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects backed by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₇H₅Cl₂N₃O
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Molecular Weight : 202.03 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound has been evaluated for its efficacy against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Pseudomonas aeruginosa | 0.25 μg/mL | 0.5 μg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies on various cancer cell lines have demonstrated its ability to inhibit cell proliferation.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | DNA alkylation and apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G2/M phase |
| A431 (skin cancer) | 10.0 | Induction of oxidative stress |
The mechanism of action is primarily attributed to DNA damage and subsequent apoptosis, with studies indicating that the presence of chlorine atoms enhances its biological activity.
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential in other areas:
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in various models, showing a significant reduction in inflammatory markers.
- Antiviral Activity : Preliminary studies suggest that it may inhibit certain viral replication processes, although further research is needed to establish this effect conclusively.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the effectiveness of several pyrimidine derivatives against resistant strains of bacteria. The results indicated that this compound displayed superior activity compared to standard antibiotics like Ciprofloxacin .
- Anticancer Research : In a comparative study involving multiple pyrimidine derivatives, this compound was noted for its potent activity against HeLa cells at low concentrations. The study emphasized the role of structural modifications in enhancing cytotoxicity .
Q & A
Q. What are the common synthetic routes for 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions involving chlorinated pyrimidine precursors. A two-step approach using Vilsmeier formylation (for introducing formyl groups) followed by cyclization with POCl₃ or other chlorinating agents is widely employed. For example, pyrano-pyrimidine derivatives are synthesized by reacting substituted uracils with aryl-alkanone Mannich bases under controlled conditions (e.g., 110–115°C in acetic acid/anhydride mixtures) . Key steps include:
- Step 1 : Formylation of amino-substituted uracils.
- Step 2 : Cyclization using POCl₃ to introduce chlorine atoms.
Q. What analytical techniques are used to characterize this compound?
Standard characterization includes:
- NMR Spectroscopy : To confirm substituent positions (e.g., ¹H NMR signals for pyrano ring protons at δ 4.48–4.84 ppm) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., observed m/z ≈ 243–245 for chlorinated derivatives) .
- HPLC : To assess purity (>95% is typical for research-grade samples) .
Q. What safety precautions are critical during synthesis?
- Handling Chlorinating Agents : Use POCl₃ in fume hoods with inert gas purging due to its corrosive and moisture-sensitive nature .
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Advanced strategies integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance:
- Reaction Path Search : Identifies low-energy intermediates, reducing trial-and-error experimentation .
- Molecular Docking : Predicts binding affinities for biological activity screening (e.g., kinase inhibition) .
- AI-Driven Automation : Platforms like COMSOL Multiphysics enable real-time parameter adjustments (e.g., temperature, solvent ratios) to maximize yields .
Q. How do structural modifications impact biological activity?
Substituent variations at the 2- and 4-positions significantly alter activity:
Q. How can contradictory biological data across studies be resolved?
Discrepancies often arise from:
- Impurity Profiles : Side products from incomplete chlorination (e.g., mono-chloro derivatives) may skew results. Validate purity via HPLC-MS .
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect activity. Standardize protocols using controls like staurosporine for kinase assays .
- Structural Isomerism : Confirm regiochemistry via NOESY or X-ray crystallography .
Q. What advanced techniques validate reaction mechanisms?
- Isotopic Labeling : Track chlorine incorporation using ³⁶Cl-labeled POCl₃ .
- In Situ IR Spectroscopy : Monitors intermediate formation (e.g., acylated uracils) during Vilsmeier reactions .
- Kinetic Studies : Determine rate constants for cyclization steps under varying temperatures .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
